molecular formula C11H14Cl2N2O2 B14701432 Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide CAS No. 24022-27-3

Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide

Cat. No.: B14701432
CAS No.: 24022-27-3
M. Wt: 277.14 g/mol
InChI Key: UJMSJDLWECVNPP-UHFFFAOYSA-N
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Description

Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide is a chemical compound with a complex structure that includes benzoic acid as its core, substituted with chlorine atoms and an isobutoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide typically involves multiple steps. One common method starts with the chlorination of benzoic acid to introduce chlorine atoms at the 3 and 5 positions. This is followed by the introduction of the isobutoxy group through an etherification reaction. Finally, the hydrazide group is introduced by reacting the intermediate compound with hydrazine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The chlorine atoms and isobutoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 3,5-dichloro-4-methoxy-, hydrazide
  • Benzoic acid, 3,5-dichloro-4-hydroxy-, hydrazide
  • Benzoic acid, 3,5-dichloro-4-ethoxy-, hydrazide

Uniqueness

Benzoic acid, 3,5-dichloro-4-isobutoxy-, hydrazide is unique due to the presence of the isobutoxy group, which can influence its solubility, reactivity, and overall biological activity. This makes it distinct from other similar compounds that may have different substituents.

Properties

CAS No.

24022-27-3

Molecular Formula

C11H14Cl2N2O2

Molecular Weight

277.14 g/mol

IUPAC Name

3,5-dichloro-4-(2-methylpropoxy)benzohydrazide

InChI

InChI=1S/C11H14Cl2N2O2/c1-6(2)5-17-10-8(12)3-7(4-9(10)13)11(16)15-14/h3-4,6H,5,14H2,1-2H3,(H,15,16)

InChI Key

UJMSJDLWECVNPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1Cl)C(=O)NN)Cl

Origin of Product

United States

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